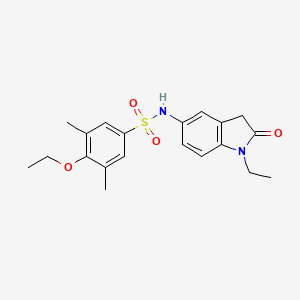

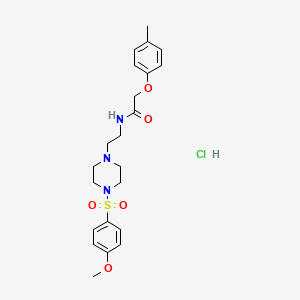

![molecular formula C23H29N3O4S2 B2516201 2-(4-((3,5-二甲基哌啶-1-基)磺酰)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺 CAS No. 391867-44-0](/img/structure/B2516201.png)

2-(4-((3,5-二甲基哌啶-1-基)磺酰)苯甲酰胺)-4,5,6,7-四氢苯并[b]噻吩-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide" is a structurally complex molecule that may be related to the benzo[b]thiophene derivatives described in the provided papers. These derivatives have been studied for various biological activities, including inhibition of urokinase-type plasminogen activator (uPA) and cyclin-dependent kinase 5 (cdk5), as well as for their antiarrhythmic, serotonin antagonist, and antianxiety properties .

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives often involves multi-step reactions starting from simpler precursors. For instance, the synthesis of 4-substituted benzo[b]thiophene-2-carboxamidines involves the preparation of a key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, followed by amidination and palladium-catalyzed coupling reactions . Similarly, alkyl 2-aminobenzo[b]thiophene-3-carboxylates can be synthesized from the Gewald three-component reaction followed by dehydrogenation . These methods could potentially be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be characterized by various spectroscopic techniques, including IR, NMR, and MS, as well as by X-ray crystallography . The molecular conformation of these compounds often features a fused six-membered ring adopting a half-chair conformation, which can exhibit conformational disorder . The specific binding interactions, such as π-π stacking and hydrogen bonding, can influence the modes of supramolecular aggregation .

Chemical Reactions Analysis

Benzo[b]thiophene derivatives can undergo various chemical reactions, including ring expansion and dehydrogenation . The reactivity of these compounds can be influenced by the presence of different substituents, which can lead to the formation of diverse products under different reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups, like sulfonamides and carboxamides, can significantly affect these properties. Additionally, the pharmacological activities of these compounds, including their toxicity and therapeutic potential, are closely related to their chemical properties .

科学研究应用

杂环合成

苯并[b]噻吩-2-基-腙酯通过与氰基乙酸乙酯或乙酰乙酸乙酯偶联合成,得到包括吡唑、异恶唑、嘧啶、三嗪、吡唑并吡啶和吡唑并嘧啶在内的衍生物。这些发现突出了该化合物在杂环化学中用于创建具有潜在药物发现和材料科学应用的多种有机分子的潜力(Mohareb 等人,2004)。

抗微生物和对接研究

一项研究合成了 3-(5-(2-氧化)-(4-取代苯氧基)-苯并[d][1,3,2]二氧杂膦光-5-基)-1H-四唑-1-基)噻吩-2-甲酰胺,并评估了它们的抗微生物活性。这些化合物展示了类似结构在开发新型抗微生物剂中的用途,强调了结构修饰对增强活性至关重要(Talupur 等人,2021)。

抗炎活性预测

另一项研究探索了 2-取代的 5,6,7,8-四氢苯并[4,5]噻吩[2,3-d]嘧啶-4(3H)-酮衍生物的抗炎潜力。该研究提供了抗炎活性的预测模型的见解,指出了有待进一步探索的有希望的化合物(Chiriapkin 等人,2021)。

细胞粘附抑制

对苯并[b]噻吩衍生物的研究,包括抑制 E-选择蛋白、ICAM-1 和 VCAM-1 介导的细胞粘附,展示了该化合物作为抗炎剂的潜力。这表明它在设计治疗以过度炎症细胞粘附为特征的疾病的用途(Boschelli 等人,1995)。

芳香族氧化芳构化

报道了烷基 2-氨基-4,5,6,7-四氢苯并[b]噻吩-3-羧酸盐的一种新型氧化芳构化过程,表明该化合物在合成有机化学中与产生具有潜在药理活性的芳构化衍生物相关(Adib 等人,2015)。

属性

IUPAC Name |

2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O4S2/c1-14-11-15(2)13-26(12-14)32(29,30)17-9-7-16(8-10-17)22(28)25-23-20(21(24)27)18-5-3-4-6-19(18)31-23/h7-10,14-15H,3-6,11-13H2,1-2H3,(H2,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZDRCHJAODAZKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

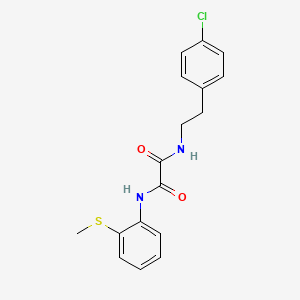

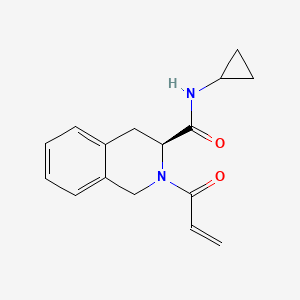

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)

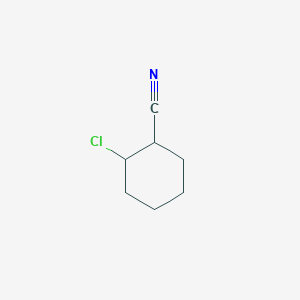

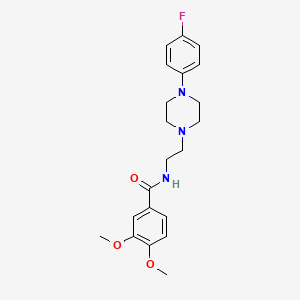

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)

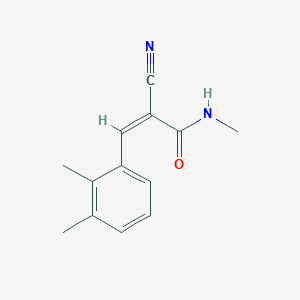

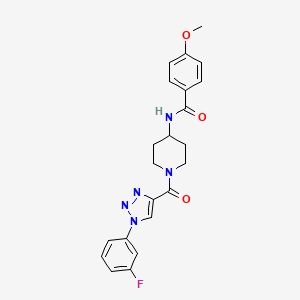

![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)

![3-(2-(azepan-1-yl)-2-oxoethyl)-5-ethoxy-1,6-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516134.png)

![2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-benzothiazole-6-carboxylic acid](/img/structure/B2516137.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2516140.png)